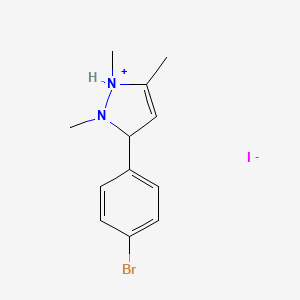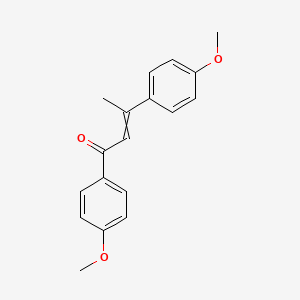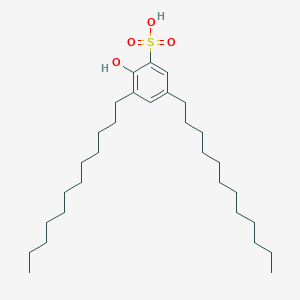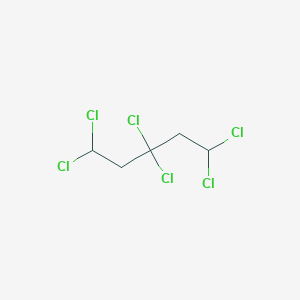
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane is an organogermanium compound with the molecular formula C9H18Ge. This compound is characterized by the presence of a germanium atom bonded to a trimethyl group and a 3,3-dimethylbut-1-yn-1-yl group. It is of interest in various fields of chemistry due to its unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane typically involves the reaction of 3,3-dimethylbut-1-yne with trimethylgermanium chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
3,3-Dimethylbut-1-yne+Trimethylgermanium chlorideNaHthis compound+NaCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The trimethylgermanium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium oxides, while substitution reactions can produce a variety of organogermanium compounds .
Applications De Recherche Scientifique
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: Studies have explored its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of oncology.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of (3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)silane: Similar structure but with a silicon atom instead of germanium.
(3,3-Dimethylbut-1-yn-1-yl)(triphenyl)phosphanium, gold: Contains a gold atom and triphenylphosphanium group.
(3,3-Dimethylbut-1-yn-1-yl)dimethylaluminium: Contains an aluminum atom instead of germanium.
Uniqueness
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and aluminum analogs.
Propriétés
Numéro CAS |
60585-99-1 |
|---|---|
Formule moléculaire |
C9H18Ge |
Poids moléculaire |
198.87 g/mol |
Nom IUPAC |
3,3-dimethylbut-1-ynyl(trimethyl)germane |
InChI |
InChI=1S/C9H18Ge/c1-9(2,3)7-8-10(4,5)6/h1-6H3 |
Clé InChI |
UZDJTXCKYIQCHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#C[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
![2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-](/img/structure/B14596034.png)

![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)

![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)
![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)


![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)



